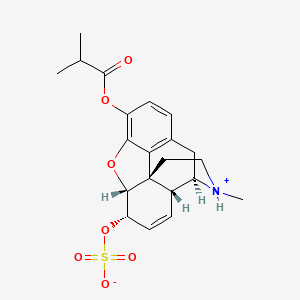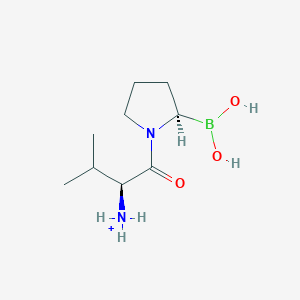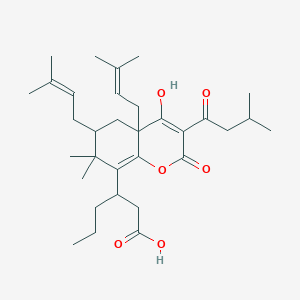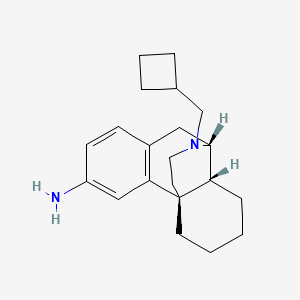![molecular formula C22H29N3S B10850322 (1R,12R,13R)-20-(cyclobutylmethyl)-7-thia-5,20-diazapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),5,9-tetraen-6-amine](/img/structure/B10850322.png)
(1R,12R,13R)-20-(cyclobutylmethyl)-7-thia-5,20-diazapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),5,9-tetraen-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL-183 is a compound known for its inhibitory effects on the myeloid cell leukemia 1 protein, which is a member of the B-cell lymphoma 2 family of proteins. This family of proteins plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of myeloid cell leukemia 1 protein is often associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCL-183 typically involves a multi-step process that includes the formation of key intermediates followed by their functionalization. One common synthetic route involves the use of fragment-based methods and structure-based design to optimize the binding affinity of the compound to the myeloid cell leukemia 1 protein . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of MCL-183 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires the use of high-throughput screening techniques to identify the most efficient synthetic routes and reaction conditions. Additionally, purification methods such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
MCL-183 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MCL-183 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
MCL-183 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the interactions between myeloid cell leukemia 1 protein and other molecules.
Biology: It helps in understanding the role of myeloid cell leukemia 1 protein in apoptosis and its implications in cancer biology.
Medicine: MCL-183 is being investigated as a potential therapeutic agent for treating cancers that overexpress myeloid cell leukemia 1 protein.
Mechanism of Action
MCL-183 exerts its effects by binding to the myeloid cell leukemia 1 protein, thereby inhibiting its anti-apoptotic function. This binding prevents the myeloid cell leukemia 1 protein from interacting with pro-apoptotic members of the B-cell lymphoma 2 family, leading to the activation of the apoptotic pathway. The molecular targets involved include the B-cell lymphoma 2 interacting mediator and other pro-apoptotic proteins .
Comparison with Similar Compounds
MCL-183 is unique in its high binding affinity and specificity for the myeloid cell leukemia 1 protein compared to other similar compounds. Some similar compounds include:
Venetoclax: A B-cell lymphoma 2 inhibitor with a different binding profile.
Navitoclax: Another B-cell lymphoma 2 family inhibitor with broader activity.
S63845: A selective myeloid cell leukemia 1 protein inhibitor with a different chemical structure.
These compounds differ in their binding affinities, specificities, and chemical structures, making MCL-183 a unique and valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C22H29N3S |
|---|---|
Molecular Weight |
367.6 g/mol |
IUPAC Name |
(1R,12R,13R)-20-(cyclobutylmethyl)-7-thia-5,20-diazapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),5,9-tetraen-6-amine |
InChI |
InChI=1S/C22H29N3S/c23-21-24-18-12-17-15(11-20(18)26-21)10-19-16-6-1-2-7-22(16,17)8-9-25(19)13-14-4-3-5-14/h11-12,14,16,19H,1-10,13H2,(H2,23,24)/t16-,19+,22+/m0/s1 |
InChI Key |
HEIQNYAVPBPIJD-DKZVUGQWSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=CC5=C(C=C34)N=C(S5)N)CC6CCC6 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=CC5=C(C=C34)N=C(S5)N)CC6CCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(18S)-18-(hydroxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B10850246.png)
![2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B10850259.png)





![(1R,9R,10R)-17-(cyclobutylmethyl)-4-(4-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-trien-4-yl]oxy}butoxy)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene](/img/structure/B10850314.png)
![(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate](/img/structure/B10850317.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850319.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850323.png)
![bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate](/img/structure/B10850326.png)

![1-[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]-3-methylurea](/img/structure/B10850333.png)
